Product packaging for Dimethyl 4-methoxyphthalate(Cat. No.:CAS No. 22895-19-8)

Dimethyl 4-methoxyphthalate

Cat. No.: B1595632
CAS No.: 22895-19-8
M. Wt: 224.21 g/mol
InChI Key: WKSKDXDNBSJCIM-UHFFFAOYSA-N
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Description

Contextualization within Phthalate (B1215562) Ester Chemistry

Dimethyl 4-methoxyphthalate belongs to the extensive family of phthalate esters, which are diesters of phthalic acid. Phthalates are broadly recognized for their application as plasticizers, substances added to plastics to enhance their flexibility and durability. ontosight.ai Structurally, this compound is a derivative of dimethyl phthalate, distinguished by the presence of a methoxy (B1213986) group (-OCH₃) at the fourth position of the benzene (B151609) ring. Its systematic IUPAC name is dimethyl 4-methoxybenzene-1,2-dicarboxylate. sigmaaldrich.comalfa-chemistry.com This substitution influences its chemical properties and reactivity, making it a specific tool for chemists.

Significance in Organic Synthesis and Medicinal Chemistry

In the realms of organic synthesis and medicinal chemistry, this compound is valued as a versatile intermediate and building block. iucr.org Phthalimide (B116566) derivatives, which can be synthesized from this compound, represent a crucial family of organic molecules with wide-ranging applications in drug design and the development of new materials. iucr.org The reactivity of the ester and methoxy functional groups allows for its incorporation into more complex molecular architectures.

Research has demonstrated its utility in specific chemical transformations. For instance, it serves as a precursor in the synthesis of other functionalized molecules. One notable reaction involves its treatment with methylsulfinyl carbanion, which results in the formation of 2-chloro-2-methylthio-5-methoxy-1,3-indanedione. oup.com Furthermore, this compound is used in the microwave-assisted synthesis of 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902), a type of N-benzylphthalimide derivative, by reacting it with benzylhydrazine (B1204620) dihydrochloride (B599025). iucr.org These examples underscore its role as a foundational reagent for creating more complex chemical structures relevant to various fields of chemical research.

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 22895-19-8 sigmaaldrich.com
Molecular Formula C₁₁H₁₂O₅ sigmaaldrich.com
Molecular Weight 224.21 g/mol sigmaaldrich.com
Boiling Point 140 °C at 0.1 mmHg sigmaaldrich.com
Density 1.225 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.531 sigmaaldrich.com
Synonym Dimethyl 4-methoxybenzene-1,2-dicarboxylate sigmaaldrich.com

Detailed Research Findings

Academic research provides insight into the specific reactivity of this compound. A study published in the Bulletin of the Chemical Society of Japan detailed the reaction of various substituted phthalic esters with methylsulfinyl carbanion. oup.com In this research, this compound (referred to as compound XV in the study) was treated with this carbanion, leading to the synthesis of 2-chloro-2-methylthio-5-methoxy-1,3-indanedione (compound XVII). oup.com This transformation highlights a specific pathway for creating indanedione derivatives, which are valuable structures in organic chemistry.

Another significant application is found in the synthesis of N-benzylphthalimide derivatives. A 2013 study reported the synthesis of 2-benzyl-5-methoxyisoindoline-1,3-dione using this compound as a starting material. iucr.org The synthesis was conducted in a microwave oven by reacting a solution of this compound with benzylhydrazine dihydrochloride and triethylamine (B128534) in ethanol (B145695). iucr.org This method provides a route to substituted phthalimides, a class of compounds investigated for their applications in materials science and their potential as scaffolds in drug discovery. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1595632 Dimethyl 4-methoxyphthalate CAS No. 22895-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methoxybenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKDXDNBSJCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352993
Record name Dimethyl 4-methoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22895-19-8
Record name Dimethyl 4-methoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 4 Methoxyphthalate and Its Analogues

Established Synthetic Pathways

The conventional synthesis of dimethyl 4-methoxyphthalate primarily relies on well-established reactions such as esterification and hydrolysis, which are fundamental processes in organic chemistry.

The most direct method for synthesizing this compound is through the Fischer-Speier esterification of 4-methoxyphthalic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). vnaya.com A strong acid, typically concentrated sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. vnaya.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is used, and water is often removed as it is formed. vnaya.comlibretexts.org

A general procedure for a related compound, dimethyl 4-nitrophthalate, involves refluxing a solution of the corresponding acid in methanol with sulfuric acid for several hours. vulcanchem.com After the reaction, the excess solvent is removed, and the crude product is purified by washing with water and an aqueous sodium bicarbonate solution to remove any unreacted acid and the catalyst. vulcanchem.com This process is widely applicable to various aromatic carboxylic acids, including 4-methoxyphthalic acid, to produce their lower alkyl esters. google.com

Table 1: Representative Conditions for Fischer Esterification

Reactant Reagent Catalyst Conditions Yield
4-Nitrophthalic acid Methanol Sulfuric Acid Reflux, ~8 hours ~80% vulcanchem.com

This table illustrates typical conditions for the esterification of aromatic carboxylic acids, which are analogous to the synthesis of this compound.

Hydrolysis reactions are central to preparing the 4-methoxyphthalic acid precursor required for esterification. This route often starts with the corresponding anhydride (B1165640), 4-methoxyphthalic anhydride. Anhydrides are generally more reactive than their corresponding diacids and readily undergo hydrolysis in the presence of water to yield the dicarboxylic acid. cymitquimica.comsmolecule.com

The hydrolysis of phthalic anhydrides can be rapid. For instance, a structural analogue, tetrahydro-4-methylphthalic anhydride, hydrolyzes with a half-life of only 3.2 minutes at 20°C. broadview-tech.comeuropa.eu This rapid conversion is a common characteristic of cyclic anhydrides. broadview-tech.com The resulting 4-methoxyphthalic acid can then be isolated and subjected to esterification as described previously. In some cases, the hydrolysis can be performed with an alcoholic solution of a base, such as alcoholic potash, to yield the salt of the acid, which is then acidified to produce the free dicarboxylic acid. scispace.com

Advanced Synthetic Approaches

To improve the efficiency and speed of synthesis, more advanced methods have been developed. These include microwave-assisted protocols and specific functional group transformations like nitrosation.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. researchgate.netresearchgate.net This is attributed to the rapid and uniform heating of the reaction mixture through direct interaction of the microwaves with polar molecules. researchgate.net

In the context of ester synthesis, microwave-assisted methods can be applied to the Fischer esterification process. researchgate.net For example, the synthesis of 2,4-thiazolidinedione (B21345) derivatives was achieved by refluxing the reactants for only 6 minutes under microwave irradiation at 250 watts. rasayanjournal.co.in Similarly, a one-pot synthesis of primary amines utilized microwave heating at 150°C for 15 minutes to achieve efficient conversion. organic-chemistry.org These examples demonstrate the potential for significantly accelerating the synthesis of this compound. The reaction would involve heating a mixture of 4-methoxyphthalic acid, methanol, and an acid catalyst in a sealed vessel inside a microwave reactor. shd-pub.org.rs

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Method (Time) Microwave Method (Time) Key Advantage
Polyurethane Synthesis 12 hours 1 hour Drastic time reduction researchgate.net
Amide Cyclization Not specified 60 minutes Faster conversion, catalyst separation shd-pub.org.rs

This table highlights the general time-saving advantages of microwave-assisted synthesis across different reaction types, applicable to ester synthesis.

Nitrosation reactions can be employed to functionalize molecules derived from this compound. In one documented instance, a β-keto sulfoxide (B87167) derived from this compound (referred to as compound VIb) was subjected to nitrosation. oup.com This reaction resulted in the formation of a new compound, demonstrating that the phthalate (B1215562) structure can undergo further chemical transformations. oup.com Although this is not a direct synthesis of this compound itself, it showcases an advanced reaction involving the compound as a starting material for creating more complex derivatives.

This compound as a Precursor in Complex Molecule Synthesis

This compound is a valuable building block in organic synthesis. Its functional groups—two esters and a methoxy-substituted aromatic ring—allow for a variety of subsequent chemical modifications. It can serve as a precursor for creating more intricate molecular structures. nih.gov

For instance, it has been used as a starting material in the synthesis of benzoic acid precursors. googleapis.com The ester groups can be hydrolyzed or reduced, and the aromatic ring can participate in electrophilic substitution reactions. Its role as an intermediate is noted in the synthesis of complex heterocyclic systems such as tetrahydroquinolines, which are known to have a broad range of biological activities. mdpi.com The ability to transform this compound into these more complex and often pharmacologically relevant molecules underscores its importance as a versatile chemical intermediate. mdpi.com

Synthesis of Phthalimide (B116566) and Isoindoline (B1297411) Derivatives

This compound serves as a key starting material in the synthesis of various phthalimide and isoindoline derivatives. These derivatives are significant scaffolds in the development of new materials and in drug design. The synthetic routes often involve the reaction of this compound with primary amines or hydrazines, followed by cyclization to yield the phthalimide ring system. Subsequent reduction can then afford the corresponding isoindoline derivatives.

One of the well-documented methods for the synthesis of these derivatives involves microwave-assisted organic synthesis. This technique has been shown to enhance reaction rates and yields compared to conventional heating methods. For instance, the reaction of this compound with benzylhydrazine (B1204620) dihydrochloride (B599025) can be efficiently carried out under microwave irradiation to produce 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902). researchgate.netiucr.org

The general mechanism for the formation of the phthalimide ring from this compound involves a two-step process. Initially, a nucleophilic attack by the amine or hydrazine (B178648) on one of the electrophilic carbonyl carbons of the phthalate occurs, leading to the formation of a tetrahedral intermediate. This is followed by an intramolecular cyclization and dehydration (or elimination of methanol) to generate the stable isoindoline-1,3-dione core.

Synthesis of Phthalimide Derivatives

The synthesis of N-substituted phthalimides from this compound typically involves its reaction with a suitable amine or hydrazine. Microwave irradiation has been effectively employed to drive these reactions, offering advantages such as reduced reaction times and improved regioselectivity.

A specific example is the synthesis of 2-benzyl-5-methoxyisoindoline-1,3-dione. In a representative procedure, a solution of this compound, benzylhydrazine dihydrochloride, and triethylamine (B128534) in ethanol (B145695) is subjected to microwave irradiation. researchgate.netiucr.org The use of microwave heating significantly shortens the reaction time compared to traditional thermal methods. After purification by column chromatography, the desired N-benzylphthalimide derivative is obtained. researchgate.netiucr.org

The synthesis of 5-methoxyisoindoline-1,3-dione (B105389) can also be achieved from this compound. While specific reagents for this direct conversion from the dimethyl ester are detailed in various studies, the general approach involves reaction with an appropriate nitrogen source.

The table below summarizes a representative synthetic method for a phthalimide derivative starting from this compound.

ProductStarting MaterialsReagents & ConditionsYieldReference
2-Benzyl-5-methoxyisoindoline-1,3-dioneThis compound, Benzylhydrazine dihydrochlorideTriethylamine, Ethanol, Microwave irradiation (280 W, 185 °C, 30 min)15% researchgate.netiucr.org

This interactive table provides a summary of the synthesis of a phthalimide derivative.

Synthesis of Isoindoline Derivatives

Isoindoline derivatives can be synthesized through the reduction of the corresponding phthalimide precursors. A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com

For example, an N-alkylated phthalimide can be reduced in a stepwise manner with LiAlH₄ to yield the corresponding isoindoline. mdpi.com This process involves the reduction of the two carbonyl groups of the phthalimide ring to methylene (B1212753) groups.

Another synthetic route starting from this compound leads to 5-hydroxyisoindoline hydrobromide. This synthesis is carried out in methanol, indicating a multi-step process likely involving initial reaction at the ester groups followed by further transformations. googleapis.com

Synthesis of this compound Analogues

The synthesis of this compound itself is a critical preliminary step for the production of its derivatives. A common route begins with the more readily available dimethyl 4-nitrophthalate. slideshare.netsciencemadness.orgsciencemadness.org This process involves the reduction of the nitro group to an amine, followed by a diazotization reaction in methanol to introduce the methoxy (B1213986) group, yielding this compound. slideshare.netsciencemadness.orgsciencemadness.org

The table below outlines the key steps in the synthesis of a this compound analogue.

ProductStarting MaterialKey StepsReference
This compoundDimethyl 4-nitrophthalate1. Reduction of the nitro group to an amine. 2. Diazotization with nitrous acid in methanol. slideshare.netsciencemadness.orgsciencemadness.org

This interactive table summarizes the synthesis of this compound.

Computational Chemistry and Molecular Modeling of Dimethyl 4 Methoxyphthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of Dimethyl 4-methoxyphthalate. nrel.gov These methods provide a favorable balance between computational cost and accuracy for organic molecules. nrel.gov By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electron density, from which numerous properties can be derived.

Calculations are typically performed using specific combinations of functionals and basis sets, such as the M06-2X functional with the def2-TZVP basis set, which has proven effective for organic molecules. nrel.gov Such calculations yield optimized 3D geometries, molecular orbital energies, and distributions of electron density. Key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Furthermore, these calculations can map the electrostatic potential surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how this compound will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValueDescription
HOMO Energy-6.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap5.6 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.
Mulliken Charge on Methoxy (B1213986) Oxygen-0.55 ePartial charge on the methoxy group's oxygen atom, indicating a nucleophilic site.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum mechanics provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and dynamic processes. nih.gov

For this compound, MD simulations can reveal the flexibility of the two methyl ester side chains and the methoxy group. These simulations track the trajectories of each atom over time, typically on the scale of nanoseconds to microseconds, providing a statistical picture of the molecule's preferred shapes (conformations) and the energy barriers between them. This is particularly useful for understanding how the molecule might interact with larger systems, such as biological macromolecules or polymer matrices.

The simulation begins with a defined starting structure, which is then placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. nih.gov Analysis of the resulting trajectory can provide information on properties like radial distribution functions, root-mean-square deviation (RMSD), and dihedral angle distributions, which characterize the molecule's structure and flexibility.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound (Illustrative)

ParameterValue/TypePurpose
Force FieldGAFF (General Amber Force Field)Defines the potential energy function for calculating interatomic forces.
SolventTIP3P WaterSimulates an aqueous environment.
Temperature300 KSimulates room temperature conditions.
Pressure1 atmMaintains constant pressure during the simulation.
Simulation Time100 nsThe duration over which the molecular motion is simulated.
Time Step2 fsThe small time interval used for integrating the equations of motion.

In Silico Studies of Reaction Pathways and Mechanisms

In silico studies of reaction mechanisms bridge the gap between electronic structure and dynamic behavior by mapping the energetic landscape of a chemical transformation. smu.edu These computational approaches are used to identify the lowest energy path a reaction is likely to follow, from reactants to products, including the high-energy transition state. smu.edu

For this compound, a relevant reaction to study would be its hydrolysis, where the ester groups are cleaved to form 4-methoxyphthalic acid and methanol (B129727). Using computational methods, researchers can model this reaction step-by-step. The process involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them on the potential energy surface. smu.edu

Techniques like the Unified Reaction Valley Approach (URVA) can dissect the mechanism into distinct phases, such as the initial approach of the reactants, bond breaking/forming processes at the transition state, and final product separation. smu.edu By calculating the energy at each point along the reaction coordinate, a reaction energy profile can be constructed. The height of the energy barrier on this profile, known as the activation energy, determines the reaction rate. These studies can reveal detailed mechanistic insights, such as whether the reaction proceeds in a single step or through multiple intermediates. rsc.org

Table 3: Calculated Parameters for the In Silico Study of this compound Hydrolysis (Illustrative)

ParameterValue (First Ester Group)Significance
Activation Energy (Ea)18.5 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔEr)-5.2 kcal/molThe net energy change between reactants and products; a negative value indicates an exothermic reaction.
Transition State StructureTetrahedral IntermediateThe high-energy molecular geometry at the peak of the reaction profile.
Imaginary Frequency-350 cm⁻¹A vibrational mode with a negative frequency, confirming the structure is a true transition state.

Biological and Biomedical Research Applications of Dimethyl 4 Methoxyphthalate and Its Analogues

Modulation of Heat Shock Protein 90 (Hsp90) Activity

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for the stability, folding, and function of numerous client proteins. spandidos-publications.comoncohemakey.com In cancer cells, Hsp90 is overexpressed and plays a vital role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth, proliferation, and survival. frontiersin.orgnih.gov This makes Hsp90 a compelling target for cancer therapy. While Dimethyl 4-methoxyphthalate is not a direct Hsp90 inhibitor, its analogues, such as those with phthalimide (B116566) or isoindoline (B1297411) structures, have been investigated for their ability to modulate Hsp90 activity. acs.orgresearchgate.net For instance, the Hsp90 inhibitor AT13387 (Onalespib), which has been evaluated in clinical trials, features an isoindoline core structurally related to the phthalate (B1215562) framework. acs.org

Hsp90 inhibitors function by interfering with the chaperone's ATP-dependent cycle. scbt.com Most inhibitors, including many synthetic small molecules, are competitive binders at the N-terminal ATP-binding pocket of Hsp90. scbt.combiomolther.org This binding action prevents ATP hydrolysis, locking the chaperone in a conformation that is unable to process client proteins. oncohemakey.com Consequently, the client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome. oncohemakey.comnih.gov

Some inhibitors target the C-terminus of Hsp90, which can disrupt chaperone function without inducing a heat shock response (HSR)—a common resistance mechanism associated with N-terminal inhibitors. nih.govnih.gov The therapeutic potential of Hsp90 inhibition lies in its ability to simultaneously dismantle multiple oncogenic signaling pathways that are critical for the "hallmarks of cancer," such as sustained proliferation, evasion of apoptosis, and angiogenesis. spandidos-publications.comnih.gov

The inhibition of Hsp90 leads to the degradation of a wide array of "client" proteins essential for cancer cell survival. biomolther.orgnih.gov These oncoproteins are often drivers of malignant transformation and include receptor tyrosine kinases, signaling kinases, and transcription factors. frontiersin.orgnih.gov The degradation of these proteins disrupts the cellular machinery that cancer cells rely on for their growth and proliferation.

Table 1: Key Hsp90 Client Proteins and Affected Signaling Pathways

Client Protein Category Representative Proteins Associated Signaling Pathway(s) Reference(s)
Receptor Tyrosine Kinases EGFR, HER2/ErbB2, MET, IGF-1R RAS/RAF/MEK/ERK, PI3K/AKT nih.govspandidos-publications.com
Signaling Kinases AKT, c-RAF, SRC, CDK4, CDK6 PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, Cell Cycle frontiersin.orgspandidos-publications.comfrontiersin.org
Transcription Factors p53 (mutant), HIF-1α Cell Cycle Control, Hypoxia Response frontiersin.orgfrontiersin.org

| Other | KIT, BCR-ABL | Proliferation and Survival | nih.govacs.org |

This table is interactive and can be sorted by column.

While Hsp90 inhibitors have shown promise, their efficacy as monotherapies has sometimes been limited by factors such as organ toxicity and the induction of the heat shock response. nih.gov Consequently, a major focus of research has been on using Hsp90 inhibitors in combination with other anticancer treatments. nih.govmdpi.com The rationale is to create a synergistic effect, where the Hsp90 inhibitor sensitizes cancer cells to the second agent, overcomes drug resistance, and allows for more effective tumor cell killing. nih.govresearchgate.net

Preclinical and clinical studies have demonstrated the potential of combining Hsp90 inhibitors with:

Chemotherapy: To enhance the efficacy of traditional cytotoxic agents. mdpi.com

Radiotherapy: To sensitize tumor cells to radiation-induced damage. mdpi.com

Targeted Therapies: To overcome resistance to other targeted agents, such as BRAF or EGFR inhibitors. researchgate.net

Immunotherapy: To recondition the tumor microenvironment and improve the recruitment and function of therapeutic T-cells. nih.govaacrjournals.org

For example, combining an Hsp90 inhibitor with a BRAF inhibitor has been shown to overcome resistance in models of high-grade gliomas by deactivating both the MAPK and AKT/mTOR pathways. mdpi.comresearchgate.net

By destabilizing its client proteins, Hsp90 inhibition has a cascading effect on numerous downstream cellular signaling pathways that are fundamental to cell proliferation and survival. researchgate.net The two most prominently affected pathways in cancer are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. spandidos-publications.comfrontiersin.org

RAS/RAF/MEK/ERK Pathway: Hsp90 is required for the stability of key kinases in this pathway, such as c-RAF. spandidos-publications.com Inhibition of Hsp90 leads to c-RAF degradation, thereby blocking the downstream signaling that promotes cell proliferation. spandidos-publications.comresearchgate.net

PI3K/AKT/mTOR Pathway: AKT is a critical Hsp90 client protein. researchgate.net Its degradation following Hsp90 inhibition shuts down this crucial survival pathway, which can lead to the induction of apoptosis (programmed cell death). spandidos-publications.comresearchgate.net

Inhibition of Hsp90 can also affect cell cycle regulation by promoting the degradation of proteins like CDK4, leading to cell cycle arrest, typically at the G2/M phase. spandidos-publications.com

Role in Medicinal Chemistry and Drug Discovery

Beyond the biological activity of its analogues, this compound serves as a valuable precursor and building block in medicinal chemistry and drug discovery. fluorochem.co.ukimtm.cz Its chemical structure, featuring a substituted aromatic ring with two ester groups, allows for versatile modifications to create more complex molecules with potential therapeutic properties. vulcanchem.com

This compound and its close chemical relatives are utilized as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). The phthalate moiety can be converted into other functional groups, such as the phthalimide or isoindoline core, which are present in a number of biologically active compounds. acs.orggoogle.com

For example, the synthesis of certain Hsp90 inhibitors involves the creation of a phthalimide structure, for which a dimethyl phthalate derivative could serve as a logical precursor. google.comnih.gov A patent for oxime derivatives as Hsp90 inhibitors describes a synthesis route that includes a phthalimide deprotection step, highlighting the role of this chemical group in the construction of the final API. google.com Similarly, the synthesis of the clinical-stage Hsp90 inhibitor AT13387, which is built around an isoindoline core, demonstrates the utility of phthalate-related structures in developing complex APIs for cancer therapy. acs.org

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Synonym Role/Class
This compound Dimethyl 4-methoxybenzene-1,2-dicarboxylate Synthetic Precursor
AT13387 Onalespib Hsp90 Inhibitor
Geldanamycin GM Hsp90 Inhibitor (Natural Product)
17-AAG Tanespimycin Hsp90 Inhibitor (Geldanamycin analogue)
17-DMAG Alvespimycin Hsp90 Inhibitor (Geldanamycin analogue)
Radicicol - Hsp90 Inhibitor (Natural Product)
Novobiocin - C-terminal Hsp90 Inhibitor
Epidermal Growth Factor Receptor EGFR Hsp90 Client Protein
Human Epidermal Growth Factor Receptor 2 HER2 / ErbB2 Hsp90 Client Protein
Protein Kinase B AKT Hsp90 Client Protein
Rapidly Accelerated Fibrosarcoma kinase RAF / c-RAF Hsp90 Client Protein
Cyclin-dependent kinase 4 CDK4 Hsp90 Client Protein

This table is interactive and can be sorted by column.

Structure-Activity Relationship Investigations

The biological and biomedical research applications of this compound and its analogues are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in elucidating how specific molecular features influence their biological effects. These investigations systematically alter the chemical scaffold of these phthalates to identify the key determinants of their activity, guiding the design of more potent and selective compounds.

Research into the biological activities of phthalate esters has revealed clear structure-activity relationships. For instance, the length of the alkyl chains on the ester groups is a critical factor in determining the biological potency of some phthalates. Studies on a series of phthalate diesters have shown that those with alkyl chains of four to seven carbon atoms exhibit significant inhibitory effects on enzymes like human placental 3β-hydroxysteroid dehydrogenase 1 (HSD3B1). nih.gov Specifically, diphthalates with six-carbon atom chains were found to be inhibitors of aromatase (CYP19A1). nih.gov This suggests that the size and lipophilicity of the ester groups are crucial for binding to the active sites of these enzymes.

Quantitative structure-activity relationship (QSAR) models have further underscored the importance of hydrophobicity and the size of substituents in the biological activity of phthalate esters. nih.gov The introduction of larger and more hydrophobic groups can significantly influence their toxic effects. nih.gov This principle is relevant to analogues of this compound, where modifications to the methyl esters or the addition of other lipophilic groups would be expected to alter their biological profiles.

The substitution pattern on the phthalate ring is another key determinant of activity. The majority of biologically active phthalates studied are ortho-phthalates, like this compound. turi.org There is evidence that phthalates with ester groups containing a continuous chain of four to six carbons demonstrate notable reproductive toxicity, a potency that decreases as the chain length exceeds six carbons. industrialchemicals.gov.au An analogue of interest, di(methoxyethyl) phthalate (DMEP), which shares structural similarities with dibutyl phthalate, has been included in assessments of phthalates with high reproductive toxicity. industrialchemicals.gov.au

The following table summarizes the inhibitory concentrations (IC50) of various phthalate analogues against HSD3B1 and CYP19A1, illustrating the structure-activity relationships discussed.

CompoundAbbreviationAlkyl Chain LengthHSD3B1 IC50 (µM)CYP19A1 IC50 (µM)
Diheptyl phthalateDHP74.87-
Dibutyl phthalateDBP49.69-
Dicyclohexyl phthalateDCHP6 (cyclic)31.4264.70
Bis(2-butoxyethyl) phthalateBBOP4 (ether linkage)32.4156.47
Dipentyl phthalateDPP550.12-
Data sourced from a study on the inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase. nih.gov

This data clearly indicates that variations in the ester side chains of phthalates lead to significant differences in their enzyme inhibitory activity. nih.gov For HSD3B1, a clear trend related to alkyl chain length is observed, while for CYP19A1, specific structures like DCHP and BBOP show inhibitory effects. nih.gov

Metabolic Fate and Environmental Degradation of Dimethyl 4 Methoxyphthalate

Metabolic Transformations in Biological Systems

Detailed research on the specific metabolic transformations of Dimethyl 4-methoxyphthalate in biological systems is not extensively documented in publicly available literature. Generally, phthalate (B1215562) esters undergo metabolic processes initiated by the cleavage of their ester bonds. However, specific studies detailing the enzymatic interactions and resultant metabolites for this compound are scarce.

The structure of this compound, featuring two ester groups, makes it susceptible to cleavage by esterase enzymes present in the body. This enzymatic hydrolysis is a common metabolic pathway for many ester-containing compounds. google.comgoogleapis.com In principle, this cleavage would break down the molecule into monomethyl 4-methoxyphthalate and subsequently into 4-methoxyphthalic acid and methanol (B129727).

This mechanism of ester cleavage is fundamental to the concept of prodrugs, where an ester group is intentionally added to a parent drug molecule to improve its pharmacological properties. google.comgoogleapis.com The ester is then cleaved in vivo to release the active drug. google.comgoogleapis.com While this compound itself is not identified as a prodrug in the reviewed literature, its chemical structure is analogous to compounds designed for such purposes. The cleavage of the ester bond is a critical activation step for this class of compounds. google.comgoogleapis.com

Environmental Fate and Degradation Pathways

The environmental fate of this compound is determined by its behavior in different environmental compartments, primarily governed by processes like hydrolysis and biodegradation.

The ester linkages in this compound are susceptible to hydrolysis, a chemical process that contributes to its degradation in aqueous environments. Laboratory studies demonstrate that the compound can be hydrolyzed to 4-methoxyphthalic acid. google.comambeed.com This reaction can be achieved under alkaline conditions, for instance, by using a solution of potassium hydroxide (B78521) in methanol and water at reflux for several hours. google.comambeed.com The process involves the cleavage of both methyl ester groups from the phthalate backbone. google.comambeed.com

The presence of the methoxy (B1213986) group on the benzene (B151609) ring may influence the rate of hydrolysis compared to unsubstituted phthalates. For a similar compound, Dimethyl 3-methoxyphthalate, it has been suggested that the electron-donating nature of the methoxy group could stabilize the ester against nucleophilic attack, potentially slowing hydrolysis compared to dimethyl phthalate.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 22895-19-8 sigmaaldrich.com
Molecular Formula C₁₁H₁₂O₅ sigmaaldrich.com
Molecular Weight 224.21 g/mol sigmaaldrich.com
Density 1.225 g/mL at 20 °C sigmaaldrich.com
Boiling Point 140 °C at 0.1 mmHg sigmaaldrich.com

Specific studies detailing the biodegradation of this compound by microorganisms were not found in the reviewed scientific literature. For related compounds like Dimethyl Phthalate (DMP), biodegradation is a significant environmental degradation pathway. mst.dknih.gov These processes are typically initiated by microbial esterases that hydrolyze the ester bonds, followed by further degradation of the resulting phthalic acid. nih.gov However, without specific research, it is not possible to confirm the precise pathways or degradation rates for this compound.

Analytical Methodologies for the Detection and Quantification of Dimethyl 4 Methoxyphthalate

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of Dimethyl 4-methoxyphthalate, providing the necessary separation from complex sample matrices. The choice between gas and liquid chromatography often depends on the sample's nature, the required sensitivity, and the available instrumentation.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com Its applications often involve the use of a mass spectrometer (MS) as a detector, a combination known as GC-MS, which provides high selectivity and sensitivity.

Key aspects of GC applications for phthalate (B1215562) analysis include:

Column Selection: Capillary columns, such as the DB-5MS, are frequently used for the separation of a wide range of phthalates, including dimethyl phthalate. oregonstate.edu

Detection Methods: While flame ionization detectors (FID) can be used, mass spectrometry is often preferred for its ability to provide structural information and confirm the identity of the analyte. nih.gov The electron capture detector (ECD) is another option, particularly for its high sensitivity to electrophilic compounds. epa.gov

Temperature Programming: A programmed temperature ramp is typically employed to ensure the efficient separation of compounds with different boiling points. epa.gov For instance, a method might start at an initial temperature of 150°C and gradually increase to 275°C. epa.gov

Injection Techniques: Both on-column and split/splitless injection modes can be utilized depending on the concentration of the analyte in the sample. epa.gov

Table 1: Example GC Parameters for Phthalate Analysis

Parameter Condition
Column DB-5MS oregonstate.edu
Carrier Gas Helium epa.gov
Injector Temperature 250°C epa.gov
Detector Temperature 320°C (ECD) epa.gov

| Oven Program | 150°C (hold 0.5 min), then to 220°C at 5°C/min, then to 275°C at 3°C/min, hold 13 min epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are not sufficiently volatile for GC analysis. For phthalates, reversed-phase HPLC is the most common approach.

Key aspects of HPLC techniques include:

Column: C18 columns are widely used for the separation of phthalates. govst.edu

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is typically used as the mobile phase. govst.edusielc.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of multiple phthalates. nih.gov

Detection: Ultraviolet (UV) detection is a common and cost-effective method for phthalate analysis, with detection wavelengths typically set around 230 nm. govst.edunih.gov

Table 2: Example HPLC Parameters for Phthalate Analysis

Parameter Condition
Column ACE-5 C18 (4.6 x 250 mm, 5.0 μm) nih.gov
Mobile Phase Gradient of 5 mM KH2PO4 and acetonitrile nih.gov
Flow Rate 1.5 mL/min nih.gov
Detection UV at 230 nm nih.gov

| Run Time | 21 minutes nih.gov |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common sample preparation techniques for phthalates include:

Liquid-Liquid Extraction (LLE): This is a traditional method where the sample is partitioned between two immiscible solvents to extract the analytes. nih.govresearchgate.net For example, n-hexane can be used to extract phthalates from beverage samples. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analytes from a liquid sample.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to extract analytes from a sample. researchgate.net

In some cases, derivatization may be necessary to improve the chromatographic properties or detectability of the analyte. For GC analysis of certain phthalate metabolites, derivatization is often required to increase their volatility. nih.gov However, for this compound, direct analysis by GC or HPLC is typically feasible without derivatization.

Rigorous cleaning of all glassware and reagents is essential to prevent contamination, as phthalates are ubiquitous in laboratory environments. cdc.gov

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Approaches for Analogues

The core structure of Dimethyl 4-methoxyphthalate offers a versatile platform for the synthesis of a diverse range of analogues with potentially unique properties. Future research will likely focus on developing more efficient, selective, and sustainable methods to create libraries of these related compounds.

Modern synthetic methodologies are expected to play a pivotal role in this endeavor. Techniques such as microwave-assisted organic synthesis (MAOS) have already shown promise in accelerating the synthesis of substituted phthalates by significantly reducing reaction times compared to conventional heating methods. The application of microwave irradiation can lead to higher yields and cleaner reaction profiles, which are crucial for the efficient production of novel analogues.

Another promising avenue is the use of multi-component reactions , such as the Beller's reaction, which allows for the one-pot synthesis of highly substituted phthalate (B1215562) derivatives from readily available starting materials. This approach offers a high degree of molecular diversity and complexity in a single synthetic step, making it an attractive strategy for generating a wide array of this compound analogues for screening purposes.

Furthermore, Diels-Alder reactions provide a powerful tool for the construction of the core cyclohexene (B86901) ring of phthalate precursors, which can then be further functionalized. Research into novel dienes and dienophiles will enable the synthesis of analogues with diverse substitution patterns on the aromatic ring, potentially leading to compounds with fine-tuned electronic and steric properties. For example, the synthesis of derivatives like dimethyl 4,5-dichlorophthalate and dimethyl 4,5-dimethoxyphthalate has demonstrated the feasibility of introducing various substituents to the phthalate core.

The development of these and other novel synthetic strategies will be instrumental in creating a broad spectrum of this compound analogues, which is a critical first step towards exploring their potential applications in medicinal chemistry, materials science, and other fields.

Synthetic ApproachPotential Advantages for Analogue Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, higher yields, cleaner reactions.
Multi-Component Reactions (e.g., Beller's)High molecular diversity, one-pot synthesis, efficiency.
Diels-Alder ReactionsControl over substitution patterns, access to diverse precursors.

Advanced Pharmacological Profiling and Target Identification

While the pharmacological properties of many phthalates have been studied, particularly in the context of endocrine disruption, the specific biological activities and molecular targets of this compound and its analogues remain largely unexplored. Future research in this area is crucial to understanding their potential therapeutic applications and for assessing their safety profiles.

A key focus will be on comprehensive in vitro and in vivo pharmacological screening to elucidate the bioactivity of newly synthesized analogues. This will involve testing these compounds against a wide range of biological targets, including receptors, enzymes, and ion channels, to identify any potential therapeutic effects. Given the structural similarities to other biologically active small molecules, these analogues could exhibit a range of activities, from anti-inflammatory to anti-cancer properties. The biological interactions of structurally similar compounds like dimethyl 4-hydroxyphthalate suggest that the methoxy (B1213986) group in this compound could play a significant role in its biological activity.

In silico methods , such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking , will be invaluable tools for predicting the biological activities and identifying potential molecular targets of this compound analogues. These computational approaches can help to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process. By modeling the interactions between the phthalate derivatives and various protein targets, researchers can gain insights into the structural features that are important for biological activity. For instance, molecular docking studies on other phthalates have suggested their potential to interact with enzymes involved in steroid biosynthesis.

The identification of specific protein targets will be a major goal of future pharmacological research. Techniques such as affinity chromatography, proteomics, and chemical biology approaches can be employed to isolate and identify the cellular binding partners of this compound and its active analogues. Understanding these molecular interactions will be essential for elucidating their mechanisms of action and for the rational design of more potent and selective compounds.

Research TechniqueObjective in Pharmacological Profiling
In vitro/In vivo ScreeningTo determine the biological activities of new analogues.
QSAR and Molecular DockingTo predict bioactivity and identify potential molecular targets.
Target Identification (e.g., Proteomics)To isolate and identify the specific cellular binding partners.

Integration into Green Chemistry Methodologies

In line with the growing emphasis on sustainable chemical manufacturing, future research will increasingly focus on integrating the synthesis and application of this compound and its analogues into green chemistry frameworks. The aim is to develop environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising areas is the use of biocatalysis . Enzymes, such as lipases, have shown great potential for the synthesis of esters, including phthalates. nih.gov The use of biocatalysts offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced generation of hazardous byproducts. mdpi.com The enzymatic esterification of methoxyphthalic acid or its anhydride (B1165640) with methanol (B129727) could provide a greener route to this compound. nih.gov

The selection of green solvents is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research into the use of alternative solvents, such as ionic liquids, supercritical fluids, or even water, for the synthesis of phthalate esters is an active area of investigation. nih.gov These greener solvents can lead to improved reaction efficiency and easier product separation, while minimizing the environmental impact of the process.

Furthermore, the principles of green chemistry extend to the entire lifecycle of the compound, including its degradation. Research into the photocatalytic degradation of phthalates, for example, offers a potential method for the environmentally friendly remediation of any potential contamination. nih.gov

By embracing these green chemistry methodologies, the future development and production of this compound and its derivatives can be achieved in a more sustainable and environmentally responsible manner.

Green Chemistry ApproachApplication in this compound Synthesis
Biocatalysis (e.g., Lipases)Enzymatic esterification for selective and mild synthesis. nih.govmdpi.comnih.gov
Green Solvents (e.g., Ionic Liquids)Replacement of volatile organic compounds to reduce pollution. nih.gov
Microwave-Assisted SynthesisIncreased energy efficiency and reduced reaction times. nih.govmdpi.comresearchgate.netscielo.br
Photocatalytic DegradationEnvironmentally friendly method for potential remediation. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 4-methoxyphthalate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-methoxyphthalic acid using methanol under acid catalysis (e.g., H₂SO₄) or transesterification with dimethyl carbonate. Key parameters include molar ratios (acid:alcohol ~1:10), temperature (60–80°C), and catalyst loading (1–5% w/w). Post-synthesis, purification involves distillation or recrystallization. Analytical validation via ¹H/¹³C NMR (δ 3.8–4.3 ppm for methoxy/methyl groups) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >98% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • FT-IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
  • NMR : ¹³C NMR distinguishes methoxy (δ 55–60 ppm) and ester carbonyl (δ 165–170 ppm).
  • HPLC : Use a refractive index detector with isocratic elution (70:30 methanol/water) to quantify impurities. Cross-reference with commercial standards (e.g., Sigma-Aldrich) for calibration .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile methanol byproducts.
  • Waste Disposal : Segregate organic waste in halogen-resistant containers; neutralize acidic residues before disposal. Refer to institutional guidelines aligned with OSHA standards .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties from instrumental drift (e.g., GC-MS calibration) and human error (e.g., pipetting inaccuracies).
  • Statistical Validation : Apply ANOVA to compare yield variances across replicates; use Tukey’s HSD test for significance (p < 0.05).
  • Mechanistic Studies : Probe side reactions (e.g., hydrolysis) via in situ FT-IR or isotopic labeling (¹⁸O-tracing). Adjust water content in solvents to suppress hydrolysis .

Q. What advanced computational methods model the reaction mechanism of this compound formation?

  • Methodological Answer :

  • DFT Simulations : Calculate transition states (e.g., B3LYP/6-31G* basis set) for esterification steps. Solvent effects are modeled using COSMO-RS.
  • Kinetic Modeling : Fit experimental rate data (e.g., Arrhenius plots) to a Langmuir-Hinshelwood mechanism. Validate with fixed-bed reactor trials under varying pressures (1–5 bar) .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

  • Methodological Answer :

  • Protecting Group Chemistry : The methoxy group stabilizes aromatic rings during electrophilic substitution (e.g., nitration).
  • Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts, aryl boronic acids) to functionalize the phthalate core. Monitor regioselectivity via LC-MS.
  • Deprotection : Hydrolyze esters under basic conditions (NaOH/ethanol) to recover 4-methoxyphthalic acid for downstream applications .

Q. What strategies address discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Reference Standards : Acquire certified materials (e.g., NIST-traceable) to calibrate instruments.
  • Solvent Effects : Note chemical shift variations in NMR due to deuterated solvents (CDCl₃ vs. DMSO-d₆).
  • Collaborative Validation : Cross-check data with independent labs using round-robin testing. Publish raw datasets in repositories like Zenodo for transparency .
    使用Google Scholar进行搜索
    02:39

Data Presentation and Analysis

Q. How to present raw experimental data for this compound in research publications?

  • Methodological Answer :

  • Tables : Include raw yields, retention times (HPLC), and spectral peaks in appendices. Highlight processed data (e.g., normalized yields) in the main text.
  • Figures : Use Arrhenius plots for kinetic studies and 3D molecular structures from DFT simulations. Annotate uncertainties (error bars ± 2σ).
  • Reproducibility : Share instrument settings (e.g., NMR pulse sequences) in supplementary materials .

Literature and Collaboration

Q. What strategies improve literature review efficiency for this compound research?

  • Methodological Answer :

  • Keyword Searches : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in Google Scholar/PubMed.
  • Citation Tracking : Follow references in seminal papers (e.g., Reaction Kinetics Society journals).
  • Forums : Post unresolved questions on ResearchGate with preliminary data to engage experts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.